molecular formula C12H15N3 B11897986 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine

2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine

Katalognummer: B11897986
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: GJJKWEXNFKYXGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both piperidine and pyrrolo[2,3-B]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like toluene at elevated temperatures to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-free conditions and environmentally friendly reagents is preferred to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor and its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its combination of piperidine and pyrrolo[2,3-B]pyridine moieties, which confer distinct pharmacological properties and reactivity. This combination allows for the development of novel bioactive molecules with enhanced potency and selectivity compared to simpler heterocyclic compounds .

Eigenschaften

Molekularformel

C12H15N3

Molekulargewicht

201.27 g/mol

IUPAC-Name

2-piperidin-2-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H15N3/c1-2-6-13-10(5-1)11-8-9-4-3-7-14-12(9)15-11/h3-4,7-8,10,13H,1-2,5-6H2,(H,14,15)

InChI-Schlüssel

GJJKWEXNFKYXGR-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)C2=CC3=C(N2)N=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.